molecular formula C3H2ClF3O2 B8782656 3-Chloro-2,2,3-trifluoropropanoic acid CAS No. 425-97-8

3-Chloro-2,2,3-trifluoropropanoic acid

Cat. No.: B8782656
CAS No.: 425-97-8
M. Wt: 162.49 g/mol
InChI Key: IIJWIPPCXINBOZ-UHFFFAOYSA-N
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Description

Contextual Significance in Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, holds a unique position in chemical sciences due to the distinctive properties fluorine imparts upon organic molecules. The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to high thermal and chemical stability in fluorinated compounds. wikipedia.orgnih.gov This field has provided numerous materials essential for modern society, including pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. wikipedia.orgnih.gov

Within this context, halogenated carboxylic acids, particularly those containing fluorine, are of significant interest. Compounds like trifluoroacetic acid (CF₃CO₂H) are widely used as reagents in organic synthesis due to their strong acidity. wikipedia.org 3-Chloro-2,2,3-trifluoropropanoic acid belongs to a specialized class of polyhalogenated propanoic acids. The presence of both chlorine and multiple fluorine atoms on the three-carbon backbone creates a molecule with a unique combination of steric and electronic properties. The high electronegativity of the fluorine and chlorine atoms significantly influences the acidity of the carboxylic group, making it a stronger acid compared to its non-halogenated counterpart, propanoic acid. quora.com Such compounds are often investigated as specialized building blocks or intermediates in the synthesis of more complex, value-added fluorinated molecules. Their utility can be found in creating novel polymers, pharmaceuticals, and materials where specific physical and chemical characteristics are required.

Historical Perspectives on Halogenated Propanoic Acid Research

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. nih.gov One of the earliest reported syntheses of an organofluorine compound was by Alexander Borodin in 1862, who demonstrated a halogen exchange reaction to form an alkyl fluoride (B91410). nih.gov This method of nucleophilic substitution remains a cornerstone of industrial fluorochemical production. nih.gov The study of halogenated carboxylic acids evolved from early work on simpler molecules. Research on chlorinated acetic acids, for example, demonstrated how halogen substitution affects acidity. quora.com

The investigation into propanoic acids followed a similar trajectory. Initial studies focused on monochlorinated derivatives like 3-chloropropanoic acid. wikipedia.org As synthetic methodologies advanced, particularly after World War II with the growth of the fluorochemical industry, chemists began to explore the synthesis and properties of polyhalogenated alkanes and their derivatives. nih.gov The introduction of fluorine into organic molecules presented unique challenges and opportunities. The development of reagents and techniques to selectively introduce multiple fluorine and chlorine atoms onto a small organic framework like propanoic acid represents a more recent advancement in this historical timeline. The study of specific, complexly substituted molecules like 3-chloro-2,2,3-trifluoropropanoic acid is built upon this foundational research into halogenation reactions and the fundamental principles of organofluorine chemistry.

Structural Framework and Stereochemical Considerations in 3-Chloro-2,2,3-trifluoropropanoic Acid

The structural framework of 3-chloro-2,2,3-trifluoropropanoic acid is defined by a three-carbon propanoic acid backbone. The key features are the specific placement of halogen atoms: two fluorine atoms are located on the C2 carbon (the α-carbon), while the C3 carbon (the β-carbon) is substituted with one chlorine atom and one fluorine atom.

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 425-97-8
Molecular Formula C₃H₂ClF₃O₂
Molecular Weight 162.495 g/mol
Boiling Point 151.4°C at 760 mmHg
Density 1.611 g/cm³
Flash Point 45.4°C
Refractive Index 1.369
InChI Key IIJWIPPCXINBOZ-UHFFFAOYSA-N

Data sourced from ChemNet and Alfa Chemistry. chemnet.comalfa-chemistry.com

A critical aspect of the structure of 3-chloro-2,2,3-trifluoropropanoic acid is its stereochemistry. The C3 carbon atom is bonded to four different substituents: a hydrogen atom, a chlorine atom, a fluorine atom, and the -C(F₂)COOH group. This configuration makes the C3 carbon a chiral center. Consequently, the molecule is chiral and can exist as a pair of enantiomers: (R)-3-chloro-2,2,3-trifluoropropanoic acid and (S)-3-chloro-2,2,3-trifluoropropanoic acid. The specific stereoisomer can have a significant impact on the biological activity and chemical reactivity of the compound, a common consideration in the synthesis of pharmaceuticals and other bioactive molecules. The synthesis of this compound without chiral-specific methods would typically result in a racemic mixture, containing equal amounts of both enantiomers.

Research Gaps and Objectives for Comprehensive Investigation

Despite its well-defined structure, the available scientific literature on 3-chloro-2,2,3-trifluoropropanoic acid is limited, highlighting several research gaps. Much of the existing information is confined to chemical supplier databases, which provide basic physical properties but lack in-depth studies on reactivity, synthesis, and application.

Identified Research Gaps:

Advanced Synthetic Methods: While the compound is commercially available, detailed, high-yield, and stereoselective synthetic routes are not extensively documented in peer-reviewed literature. Developing methods to selectively synthesize the (R) or (S) enantiomer would be a significant advancement.

Reactivity Profile: A comprehensive investigation of the compound's chemical reactivity is needed. This includes its behavior in common organic reactions, its stability under various conditions, and its potential as a precursor for other fluorinated molecules. For example, the reactivity of the C-Cl bond versus the C-F bonds in nucleophilic substitution reactions is an area for exploration.

Applications: There is a lack of research into the potential applications of this molecule. Its unique structure suggests it could be a valuable intermediate for creating novel agrochemicals, pharmaceuticals, or fluorinated polymers. Research is needed to explore its utility as a building block in these areas.

Physical and Spectroscopic Characterization: While basic physical properties are known, a thorough characterization using modern analytical techniques (e.g., advanced NMR spectroscopy, X-ray crystallography of derivatives) would provide deeper insight into its molecular structure and conformation.

Objectives for Future Research:

To develop and optimize efficient and cost-effective synthetic pathways to 3-chloro-2,2,3-trifluoropropanoic acid.

To devise stereoselective synthetic strategies to isolate pure (R) and (S) enantiomers.

To conduct a systematic study of the compound's reactivity with a range of common reagents to establish its profile as a synthetic intermediate.

To explore its incorporation into larger molecules to assess its potential in the development of new materials and biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

425-97-8

Molecular Formula

C3H2ClF3O2

Molecular Weight

162.49 g/mol

IUPAC Name

3-chloro-2,2,3-trifluoropropanoic acid

InChI

InChI=1S/C3H2ClF3O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9)

InChI Key

IIJWIPPCXINBOZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)(F)F)(F)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chloro 2,2,3 Trifluoropropanoic Acid and Its Analogues

Classical Synthesis Routes and Modern Adaptations

Traditional methods for synthesizing fluorinated carboxylic acids have been refined over time to improve efficiency, yield, and safety. These classical routes often serve as the foundation for more modern synthetic strategies.

Oxidation of Fluorinated Alcohols: A Primary Synthetic Approach

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. researchgate.net For fluorinated compounds, this approach is particularly significant. The direct oxidation of fluorinated primary alcohols offers a reliable pathway to the corresponding carboxylic acids. epa.gov

A variety of oxidizing agents and protocols have been developed for this purpose. Mild protocols are especially valuable as they allow for the direct conversion of alcohols to carboxylic acids, often in a one-pot reaction, which is efficient. nih.gov One such method involves the use of sodium bromate (B103136) (NaBr) in combination with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in a mixed solvent system, typically acetonitrile (B52724) and water. nih.gov Mechanistic studies suggest that the active oxidant in this system is hypobromous acid, generated in situ from the oxidation of bromide ions by Selectfluor. researchgate.net

Another effective one-pot procedure utilizes sodium hypochlorite (B82951) (NaOCl) with a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst, followed by oxidation with sodium chlorite (B76162) (NaClO2). nih.gov This method is noted for its compatibility with a wide range of sensitive functional groups. nih.gov The reaction pathway is believed to proceed through an aldehyde intermediate which, particularly in the case of hydrophilic aldehydes, can become hydrated to a vicinal diol that is subsequently oxidized. nih.gov

The choice of solvent can be critical to the success and selectivity of the oxidation. For instance, while a 1:1 mixture of acetonitrile/water is often optimal, for certain substrates, a biphasic mixture of ethyl acetate/water has been found to be superior. nih.gov

Oxidizing SystemTypical SubstrateProductKey Features
NaBr / SelectfluorPrimary AlcoholsCarboxylic AcidsOperationally simple, uses inexpensive reagents. nih.gov
TEMPO / NaOCl, then NaClO2Primary AlcoholsCarboxylic AcidsMild conditions, compatible with sensitive functional groups. nih.gov

Telomerization and Subsequent Oxidation Strategies

Telomerization is a process that produces low molecular weight polymers, or telomers. In the context of fluorinated compounds, this process typically involves the free-radical addition of a telogen (like a perfluoroalkyl iodide) to an unsaturated taxogen, such as tetrafluoroethylene (B6358150) (TFE). researchgate.net This reaction effectively lengthens the perfluoroalkyl chain. researchgate.net

The resulting telomers, often long-chain perfluoroalkyl iodides, can then be subjected to oxidation to yield perfluorinated carboxylic acids (PFCAs). researchgate.netacs.org For example, an eight-carbon straight-chain perfluoroalkyl iodide can be oxidized with oleum (B3057394) to produce perfluorooctanoic acid (PFOA). researchgate.net Fluorotelomer alcohols (FTOHs), which are also produced through telomerization processes, are significant precursors to PFCAs through atmospheric oxidation. acs.orgnih.gov

The general scheme for this strategy can be summarized as:

Telomerization: A perfluoroalkyl iodide reacts with tetrafluoroethylene to form a longer-chain perfluoroalkyl iodide.

Functionalization (Optional): The resulting iodide can be converted to other functional groups, such as an alcohol.

Oxidation: The functionalized telomer is then oxidized to the corresponding carboxylic acid.

This strategy is a cornerstone in the industrial production of various PFCAs and their derivatives. researchgate.net

Cyanide-Mediated Approaches from Halogenated Fluoroolefins

The introduction of a nitrile (-CN) group, followed by hydrolysis, is a classic two-step method for synthesizing carboxylic acids. libretexts.org In the synthesis of fluorinated carboxylic acids, this approach often starts with a halogenated fluoroolefin. The cyano group can serve as a precursor to several functional groups, including carboxylic acids. researchgate.net

The cyanation of aryl halides is a well-established process, often mediated by copper catalysts with various cyanide sources like copper(I) cyanide, potassium cyanide, or zinc cyanide. researchgate.net More recently, safer and more practical cyanide sources have been developed, such as the combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF). researchgate.net

The general process involves:

Cyanation: A halogenated fluoroolefin is reacted with a cyanide source to replace a halogen atom with a nitrile group.

Hydrolysis: The resulting fluorinated nitrile is then hydrolyzed to the carboxylic acid.

Hydrolysis of the nitrile can be achieved under either acidic or alkaline conditions. libretexts.org Acid hydrolysis, typically performed by heating with a dilute acid like hydrochloric acid, directly yields the carboxylic acid and an ammonium salt. libretexts.org Alkaline hydrolysis, using a reagent such as sodium hydroxide (B78521) solution, initially produces the carboxylate salt and ammonia; a subsequent acidification step is required to obtain the free carboxylic acid. libretexts.org

Emerging Synthetic Techniques for Fluorinated Carboxylic Acids

Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of fluorinated carboxylic acids, offering potential advantages in terms of selectivity, efficiency, and environmental impact.

Electrochemical Carboxylation Methodologies

Electrochemical methods represent a promising and sustainable approach to carboxylation reactions. nih.govresearchgate.net These techniques utilize electricity to drive chemical transformations, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. Electrochemical fluorination (ECF) is a foundational method in organofluorine chemistry. wikipedia.org The Simons process, a key ECF method, involves the electrolysis of an organic compound in a solution of hydrogen fluoride (B91410) to produce perfluorinated compounds, including the precursors to carboxylic acids like acyl fluorides. wikipedia.org

A notable recent development is the direct electrochemical defluorinative carboxylation of α-CF3 alkenes with carbon dioxide (CO2). nih.govresearchgate.net This method allows for the regioselective γ-carboxylation of these substrates to produce vinylacetic acids bearing a gem-difluoroalkene moiety. nih.govresearchgate.net The reaction is typically carried out in an undivided cell using a platinum plate as both the cathode and a non-sacrificial anode under a constant current. nih.govresearchgate.net This approach is significant as it provides access to valuable fluorinated carboxylic acids from readily available starting materials and a sustainable C1 source (CO2). nih.govchemrevlett.com

MethodSubstrateProductKey Features
Simons ProcessOrganic Compound in HFPerfluorinated Acyl FluorideFoundational ECF method. wikipedia.org
Defluorinative Carboxylationα-CF3 Alkenesγ,γ-difluoro Vinylacetic AcidsUses CO2; regioselective. nih.govresearchgate.net
Defluorinative Carboxylationα-fluoroalkyl cyclopropanesMono- or Difluoropentenoic AcidsInvolves cleavage of C-F and C-C bonds. rsc.org

Hydrolytic Oxidation of Trifluoropropanal Derivatives

The oxidation of aldehydes to carboxylic acids is a common synthetic transformation. For fluorinated aldehydes, this can be a direct route to the corresponding carboxylic acids. A process for producing 3,3,3-trifluoropropionic acid involves the chlorination of 3,3,3-trifluoropropionaldehyde to form 3,3,3-trifluoropropionyl chloride, which is then hydrolyzed to the final acid product. epo.orggoogle.com

The chlorination step can be carried out using various chlorinating agents such as chlorine (Cl2), sulfuryl chloride (SO2Cl2), or organic N-chloro compounds like N-chlorosuccinimide or trichloroisocyanuric acid. epo.orggoogle.com The subsequent hydrolysis of the resulting acyl chloride is typically straightforward, often requiring just the addition of water to yield the carboxylic acid. google.com

In some cases, the hydrolysis of a trifluoromethyl group can be used to generate a carboxylic acid function. For example, the hydrolysis of trifluoromethylbenzene derivatives using concentrated sulfuric acid, followed by treatment with water, yields benzoic acids. nih.gov While this is a harsh method, it demonstrates the principle of converting a -CF3 group to a -COOH group. Milder conditions involving fuming sulfuric acid and boric acid have been developed to achieve this transformation while preventing the oxidation of other sensitive groups in the molecule. nih.gov

Redox System-Mediated Conversions of Per(poly)fluoroalkyl Halides

Stereoselective Synthesis and Enantiomeric Resolution

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the synthesis of enantiomerically pure forms of 3-chloro-2,2,3-trifluoropropanoic acid is of significant importance.

Enzymatic Kinetic Resolution of 3-Chloro-2,2,3-trifluoropropanoic Acid Esters

Enzymatic kinetic resolution is a powerful tool for the separation of enantiomers. A study involving the screening of approximately 30 commercially available lipases and esterases identified two enzymes, Candida rugosa lipase (B570770) and Pseudomonas fluorescens esterase, that exhibited catalytic activity and enantioselectivity for the hydrolysis of methyl and ethyl esters of 2-chloro-3,3,3-trifluoropropanoic acid (a likely synonym for 3-chloro-2,2,3-trifluoropropanoic acid based on IUPAC naming conventions). researchgate.net

Both enzymes were determined to be (S)-selective. In the kinetic resolution of the ethyl ester, it was possible to achieve an enantiomeric excess (ee) of 95% for the remaining ester at a conversion of 60%. researchgate.net Furthermore, the use of a crosslinked enzyme aggregate (CLEA) of Candida rugosa lipase was found to catalyze the enantioselective transesterification of the methyl ester with ethanol (B145695), showing an enantioselectivity (E) of approximately 40. researchgate.net This enzymatic approach allows for the preparation of both enantiomers of the acid.

Enzymatic Kinetic Resolution of 2-Chloro-3,3,3-trifluoropropanoic Acid Esters researchgate.net
EnzymeSubstrateReaction TypeEnantioselectivity (E value)Achieved Enantiomeric Excess (ee)Conversion
Candida rugosa lipaseEthyl esterHydrolysis~1095% (remaining ester)60%
Pseudomonas fluorescens esteraseEthyl esterHydrolysis~10--
Candida rugosa lipase (CLEA)Methyl esterTransesterification with ethanol~40--

Chiral Catalyst-Mediated Approaches to Enantiopure Fluorinated Propanoic Acids

While enzymatic methods provide a viable route to enantiopure 3-chloro-2,2,3-trifluoropropanoic acid, the use of small molecule chiral catalysts represents an alternative and often complementary strategy. These approaches can offer advantages in terms of catalyst stability, recyclability, and compatibility with a broader range of reaction conditions. However, specific examples of chiral catalyst-mediated approaches for the direct asymmetric synthesis of 3-chloro-2,2,3-trifluoropropanoic acid are not detailed in the currently available literature. The development of such methods remains an active area of research in the field of asymmetric catalysis.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2,2,3 Trifluoropropanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of 3-Chloro-2,2,3-trifluoropropanoic acid undergoes a variety of transformations typical of this functional group, including esterification, amide formation, and conversion to acyl halides. The presence of electronegative halogens on the adjacent carbons enhances the electrophilicity of the carbonyl carbon, often facilitating these reactions.

Esterification Reactions and Product Diversity

3-Chloro-2,2,3-trifluoropropanoic acid can be converted to its corresponding esters through several established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is a reversible equilibrium-driven process, and product yield can be maximized by removing water as it is formed.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive intermediate. For instance, reaction with a simple alcohol in the presence of a coupling agent or prior conversion to the acyl chloride followed by reaction with an alcohol provides a high yield of the desired ester. youtube.com The diversity of ester products is limited only by the choice of alcohol, allowing for the synthesis of a wide range of methyl, ethyl, and more complex alkyl esters. The electron-withdrawing nature of the fluoroalkyl chain can increase the rate of the esterification reaction compared to non-halogenated analogues.

Reactant 1Reactant 2 (Alcohol)Reagent/CatalystProduct
3-Chloro-2,2,3-trifluoropropanoic acidMethanolH₂SO₄ (catalytic)Methyl 3-chloro-2,2,3-trifluoropropanoate
3-Chloro-2,2,3-trifluoropropanoic acidEthanol (B145695)Dicyclohexylcarbodiimide (B1669883) (DCC)Ethyl 3-chloro-2,2,3-trifluoropropanoate
3-Chloro-2,2,3-trifluoropropanoic acidIsopropanolThionyl Chloride (SOCl₂), then IsopropanolIsopropyl 3-chloro-2,2,3-trifluoropropanoate

Amide Formation and Related Condensation Reactions

The synthesis of amides from 3-Chloro-2,2,3-trifluoropropanoic acid is a crucial transformation for introducing the 3-chloro-2,2,3-trifluoropropanoyl moiety into larger molecules. Direct reaction with an amine is generally difficult because the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. Therefore, the carboxylic acid must first be "activated". nih.gov

Common activation methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.be These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a primary or secondary amine to form the corresponding amide with high yields. nih.govresearchgate.net Another effective method involves the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.gov These methods allow for the formation of a diverse range of primary, secondary, and tertiary amides at room temperature. researchgate.net

Reactant 1Reactant 2 (Amine)Coupling ReagentProduct
3-Chloro-2,2,3-trifluoropropanoic acidAmmoniaDCC3-Chloro-2,2,3-trifluoropropanamide
3-Chloro-2,2,3-trifluoropropanoic acidDiethylamineEDCN,N-Diethyl-3-chloro-2,2,3-trifluoropropanamide
3-Chloro-2,2,3-trifluoropropanoic acidAnilineTriphenylphosphine/N-chlorophthalimideN-Phenyl-3-chloro-2,2,3-trifluoropropanamide

Conversion to Acyl Halides and Derivatives

3-Chloro-2,2,3-trifluoropropanoic acid can be readily converted to the more reactive acyl chloride, 3-chloro-2,2,3-trifluoropropanoyl chloride. Acyl chlorides are valuable synthetic intermediates due to their high reactivity towards a wide range of nucleophiles. libretexts.orgsavemyexams.com

The most common and effective reagent for this transformation is thionyl chloride (SOCl₂). chemguide.co.uklibretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by the chloride ion generated in the reaction leads to the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts. libretexts.org Other chlorinating agents such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be employed. savemyexams.comchemguide.co.uk The resulting acyl chloride can then be used to synthesize other derivatives, such as esters and amides, often in higher yields and under milder conditions than the parent carboxylic acid. libretexts.org

Starting MaterialReagentProductByproducts
3-Chloro-2,2,3-trifluoropropanoic acidThionyl chloride (SOCl₂)3-Chloro-2,2,3-trifluoropropanoyl chlorideSO₂, HCl
3-Chloro-2,2,3-trifluoropropanoic acidPhosphorus(V) chloride (PCl₅)3-Chloro-2,2,3-trifluoropropanoyl chloridePOCl₃, HCl
3-Chloro-2,2,3-trifluoropropanoic acidPhosphorus(III) chloride (PCl₃)3-Chloro-2,2,3-trifluoropropanoyl chlorideH₃PO₃

Reactivity of the Halogenated Alkane Moiety

The halogenated alkane portion of 3-Chloro-2,2,3-trifluoropropanoic acid, specifically the -CHFCl and -CF₂- groups, exhibits reactivity characteristic of highly halogenated aliphatic systems. This includes susceptibility to nucleophilic substitution and reductive dehalogenation processes.

Nucleophilic Substitution Reactions at Fluorinated Carbons

Nucleophilic substitution on the saturated, heavily fluorinated carbon backbone of 3-Chloro-2,2,3-trifluoropropanoic acid is challenging. The C-F bond is significantly stronger than the C-Cl bond, making fluoride (B91410) a poor leaving group. Furthermore, the strong inductive effect of the fluorine atoms deactivates the carbon centers towards nucleophilic attack.

Direct SN2 displacement of the chlorine atom at the C-3 position by a nucleophile is the most probable substitution pathway, as chloride is a better leaving group than fluoride. However, the presence of a fluorine atom on the same carbon (an α-fluoro substituent) and two fluorine atoms on the adjacent carbon (β-fluoro substituents) can complicate this reaction. Steric hindrance from the bulky fluorine atoms and the adjacent carboxylic group can slow the rate of an SN2 reaction. libretexts.org

In some cases, particularly with strong bases, an elimination-addition mechanism may be favored over direct substitution. This would involve the elimination of HCl or HF to form a fluorinated alkene intermediate, which is then attacked by the nucleophile. For instance, reactions of similar alkyl 2,2,2-trifluoroethanesulfonate esters with bases proceed through the loss of HF to yield a difluoroethene intermediate. nih.gov

Reductive Dehalogenation and Fluorination Processes

The halogenated framework of 3-Chloro-2,2,3-trifluoropropanoic acid is susceptible to reductive dehalogenation, a process involving the replacement of a halogen atom with a hydrogen atom or the elimination of two halogen atoms to form an alkene. enviro.wiki Generally, the carbon-chlorine bond is more readily reduced than the carbon-fluorine bond due to its lower bond dissociation energy.

Reductive processes can be initiated by various reagents, including metal hydrides, dissolving metals, or catalytic hydrogenation. organic-chemistry.org In the case of 3-Chloro-2,2,3-trifluoropropanoic acid, selective reduction of the C-Cl bond is expected to occur preferentially, yielding 2,2,3-trifluoropropanoic acid. This process, known as hydrogenolysis, involves the cleavage of the C-Cl bond and its replacement with a C-H bond. enviro.wiki

Another possible pathway is vicinal reduction, or dihaloelimination, where both the chlorine atom at C-3 and a fluorine atom at C-2 are removed to form a double bond. epa.govdoubtnut.com This would result in the formation of a fluorinated propene derivative. Such reactions are often observed in vicinal dihalides when treated with reducing agents like zinc metal. doubtnut.com Microbial dehalogenation of vicinal dichloroalkanes is also known to proceed via dichloroelimination. nih.govresearchgate.net

Further fluorination of the C-Cl bond is chemically challenging but could potentially be achieved using specialized fluorinating agents. However, a more common transformation is decarboxylative fluorination, where the entire carboxylic acid group is replaced by a fluorine atom using reagents like xenon difluoride or via photoredox catalysis, though this alters the carbon skeleton. researchgate.netnih.gov

Formation of Unsaturated Fluorinated Compounds via Elimination Reactions

One of the plausible reaction pathways for 3-chloro-2,2,3-trifluoropropanoic acid is the elimination of hydrogen halides (dehydrohalogenation) or other small molecules to form unsaturated fluorinated compounds. These reactions are typically promoted by heat or treatment with a base.

A probable elimination reaction for 3-chloro-2,2,3-trifluoropropanoic acid is dehydrochlorination, which would lead to the formation of a fluorinated acrylic acid derivative. This reaction would likely proceed via an E1 or E2 mechanism, depending on the reaction conditions. byjus.comlibretexts.org The presence of electron-withdrawing fluorine atoms on the adjacent carbon can influence the acidity of the proton on the α-carbon, potentially facilitating its abstraction by a base.

Another potential elimination pathway is a concerted or stepwise loss of both a chlorine atom and the carboxyl group, a process known as decarboxylative dehydrohalogenation. This type of reaction is often observed in β-halocarboxylic acids and can be induced thermally or by certain reagents. The product of such a reaction would be a trifluorinated alkene.

The specific unsaturated fluorinated compound formed would depend on the regioselectivity of the elimination, which is influenced by the stability of the resulting alkene and the transition state leading to it.

Table 1: Potential Unsaturated Products from Elimination Reactions of 3-Chloro-2,2,3-trifluoropropanoic Acid

PrecursorReaction TypePotential Unsaturated Product
3-Chloro-2,2,3-trifluoropropanoic acidDehydrochlorination2,3,3-Trifluoroacrylic acid
3-Chloro-2,2,3-trifluoropropanoic acidDecarboxylative Dehydrochlorination1,1,2-Trifluoroethene

It is important to note that these are predicted reaction pathways based on the reactivity of similar compounds, and the actual products and reaction conditions would need to be determined experimentally.

Interplay of Halogen and Fluorine Substituents on Reaction Pathways

The presence of both chlorine and multiple fluorine atoms on the propanoic acid backbone significantly influences its reactivity. The distinct electronic and steric properties of these halogens create a complex interplay that governs the kinetics, thermodynamics, and mechanistic pathways of its reactions.

Inductive and Steric Effects on Reaction Kinetics and Thermodynamics

The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect (-I effect) throughout the molecule. reddit.comquora.com This effect has several important consequences:

Increased Acidity: The inductive effect of the fluorine and chlorine atoms stabilizes the carboxylate anion formed upon deprotonation, making 3-chloro-2,2,3-trifluoropropanoic acid a stronger acid than propanoic acid itself.

Influence on Reaction Rates: The electron-withdrawing nature of the halogens can affect the rates of both substitution and elimination reactions. For instance, in an E2 elimination, the increased acidity of the α-proton could lead to a faster reaction rate in the presence of a suitable base. saskoer.ca

Thermodynamic Stability: The strong carbon-fluorine bonds contribute to the thermodynamic stability of the molecule. However, the presence of multiple electronegative atoms on adjacent carbons can also create bond polarization and potential sites for nucleophilic attack.

Steric effects also play a crucial role. The fluorine atoms, although smaller than chlorine, and the chlorine atom itself, add to the steric bulk around the reaction centers. This steric hindrance can influence the approach of reagents and may favor certain reaction pathways over others. For example, a bulky base might preferentially abstract a less sterically hindered proton, influencing the regioselectivity of elimination reactions. youtube.com

Table 2: Comparison of Inductive and Steric Effects of Fluorine and Chlorine

PropertyFluorineChlorine
Electronegativity (Pauling Scale)3.983.16
Inductive EffectStrong -IModerate -I
van der Waals Radius (Å)1.471.75
Steric HindranceModerateHigher than Fluorine

Mechanistic Pathways of Functional Group Interconversions

The carboxylic acid group of 3-chloro-2,2,3-trifluoropropanoic acid can undergo a variety of functional group interconversions, typical of carboxylic acids. organic-chemistry.orgoup.comub.edulibretexts.org These include conversion to esters, amides, acid chlorides, and alcohols. The presence of the halogen substituents can, however, influence the conditions required for these transformations and potentially lead to side reactions.

For example, the conversion to an acid chloride using thionyl chloride (SOCl₂) might proceed as expected. However, the high temperatures sometimes employed in these reactions could potentially induce elimination reactions as a competing pathway.

Reduction of the carboxylic acid to an alcohol, for instance with lithium aluminum hydride (LiAlH₄), would likely yield 3-chloro-2,2,3-trifluoropropan-1-ol. The halogen atoms are generally stable to these reducing conditions, although more forcing conditions could potentially lead to dehalogenation.

The mechanistic pathways for these interconversions are generally expected to follow the established mechanisms for carboxylic acid derivatives, such as nucleophilic acyl substitution. libretexts.org However, the electron-withdrawing effects of the halogens can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.

Derivatives and Analogues of 3 Chloro 2,2,3 Trifluoropropanoic Acid: Design, Synthesis, and Characterization

Esters and Amides of 3-Chloro-2,2,3-trifluoropropanoic Acid

The synthesis of esters and amides from carboxylic acids is a fundamental transformation in organic chemistry, yielding compounds with a broad spectrum of applications.

Esters: The esterification of 3-chloro-2,2,3-trifluoropropanoic acid can be achieved through standard methods, such as Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by removing water, often through azeotropic distillation. For example, the reaction with ethanol (B145695) would yield ethyl 3-chloro-2,2,3-trifluoropropanoate. The reactivity of the carboxylic acid is enhanced by the electron-withdrawing nature of the fluorine and chlorine atoms, which increases the electrophilicity of the carbonyl carbon.

Amides: Amide synthesis from 3-chloro-2,2,3-trifluoropropanoic acid can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride effectively produces 3-chloro-2,2,3-trifluoropropanoyl chloride. This acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This two-step process is generally high-yielding and provides access to a wide array of N-substituted amides. For instance, a general methodology for the amidation of carboxylic acids involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which can efficiently activate the carboxylic acid for reaction with amines at room temperature. nih.gov

Hydroxyl-Containing Derivatives and Their Reactivity

The introduction of a hydroxyl group into the structure of 3-chloro-2,2,3-trifluoropropanoic acid opens up avenues for further functionalization and the synthesis of more complex molecules.

One potential route to hydroxyl-containing derivatives involves the nucleophilic substitution of the chlorine atom. However, the presence of adjacent fluorine atoms may complicate this reaction. A more viable approach could involve starting from a different precursor. For example, the synthesis of 1-(3-chloro-2-hydroxypropyl)-substituted nitroimidazoles has been reported, indicating that chlorohydrin structures can be synthesized and utilized. nih.gov

The reactivity of such hydroxyl-containing fluorinated carboxylic acids is of significant interest. The hydroxyl group can undergo a variety of transformations, including oxidation to a ketone, or serve as a handle for the attachment of other functional groups through esterification or etherification. The reactivity of perfluorinated carboxylic acids with hydroxyl radicals has been studied, showing that these compounds are generally resistant to degradation under environmental conditions. researchgate.net This high stability is a characteristic feature of many highly fluorinated organic compounds.

Trifluoromethylated Acrylamides and Related Monomers

Trifluoromethylated acrylamides are valuable monomers for the synthesis of fluorinated polymers with unique properties, such as thermal stability, chemical resistance, and low surface energy.

A relevant synthetic pathway to such monomers involves the reaction of 3,3,3-trifluoropyruvic acid esters with acrylamide (B121943) to form N-hydroxymethylacrylamides. fluorine1.ru These intermediates can then be converted to the corresponding chlorine-substituted acrylamides by refluxing with thionyl chloride. fluorine1.ru Subsequent reduction can lead to the formation of 2-acrylamino-3,3,3-trifluoropropionic acid esters. fluorine1.ru This multi-step synthesis provides a route to functionalized trifluoromethylated acrylamide monomers. For instance, methyl and ethyl esters of 2-acrylamino-2-chloro-3,3,3-trifluoropropionic acid have been synthesized from the corresponding 2-hydroxy precursors. fluorine1.ru

The development of potent inhibitors of protein disulfide isomerase (PDI) has utilized the 2-trifluoromethyl acrylamide warhead, highlighting the utility of this functional group in designing bioactive molecules. nih.gov

Alpha-Aryl Substituted Fluorinated Carboxylic Acids

The introduction of an aryl group at the alpha-position of a carboxylic acid can significantly impact its biological activity. Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds and can be applied to the synthesis of α-aryl fluorinated carboxylic acids.

One common strategy involves the α-arylation of ester enolates with aryl halides. organic-chemistry.org For example, the sodium enolates of tert-butyl propionate (B1217596) have been successfully coupled with chloroarenes in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand. organic-chemistry.org A similar approach could be envisioned for the α-arylation of esters derived from 3-chloro-2,2,3-trifluoropropanoic acid.

Furthermore, palladium-catalyzed enantioselective α-arylation of α-fluorooxindoles has been reported, demonstrating that asymmetric C-C bond formation is feasible for α-fluorinated carbonyl compounds. nih.gov The development of Suzuki-Miyaura cross-coupling reactions using organotrifluoroborate salts as nucleophilic partners offers a method that avoids strong bases and tolerates a variety of functional groups, making it suitable for the synthesis of α-(hetero)aryl esters and amides. nih.gov

Synthesis and Comparative Analysis of Related Fluorinated Propanoic Acid Structures

To better understand the properties of 3-chloro-2,2,3-trifluoropropanoic acid, it is useful to compare it with related fluorinated and chlorinated propanoic acid structures.

3,3,3-Trifluoropropanoic Acid: This compound is a colorless liquid with a pungent odor and is soluble in water. guidechem.com It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. guidechem.com The strong acidity of this compound is attributed to the electron-withdrawing effect of the three fluorine atoms, which stabilize the carboxylate anion. cymitquimica.com Numerous synthetic routes to 3,3,3-trifluoropropanoic acid have been developed, including the oxidation of 3,3,3-trifluoropropionaldehyde. google.comgoogle.com

2,2-Dichloro-3,3,3-trifluoropropionic acid: This compound is a solid at room temperature and is characterized by the presence of two chlorine atoms at the α-position. scbt.com The presence of these additional halogens further modifies the electronic properties and reactivity of the molecule. An n-propyl ester of this acid has also been characterized. nist.gov

The following table provides a comparative overview of the physical properties of these related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
3-Chloro-2,2,3-trifluoropropanoic acid 425-97-8C₃H₂ClF₃O₂162.49151.4 @ 760 mmHgN/A
3,3,3-Trifluoropropanoic acid 2516-99-6C₃H₃F₃O₂128.05145 @ 746 mmHg chemicalbook.com9.7 chemicalbook.com
2,2-Dichloro-3,3,3-trifluoropropionic acid 422-39-9C₃HCl₂F₃O₂196.9450-51 @ 15 mmHg 26-34

Data sourced from multiple references where available.

The comparison reveals how the type and position of halogen substituents significantly influence the physical properties of the propanoic acid backbone. The increasing halogenation generally leads to a higher molecular weight and can affect boiling and melting points. These differences in physical and chemical properties are critical considerations in the design and synthesis of new functional molecules.

Advanced Applications in Chemical Synthesis and Materials Science

A Versatile Building Block for Pharmaceutical Intermediates

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy for enhancing their pharmacological profiles. 3-Chloro-2,2,3-trifluoropropanoic acid serves as a valuable synthon for introducing trifluorinated moieties into complex organic molecules, thereby influencing their biological activity and pharmacokinetic properties.

Precursors for Amide-Based Therapeutic Agents

Amide bond formation is a cornerstone of medicinal chemistry, and 3-Chloro-2,2,3-trifluoropropanoic acid can be readily converted to its corresponding acyl chloride or activated ester, facilitating its reaction with a wide range of amines to produce novel amide-containing compounds. While direct examples of therapeutic agents derived from this specific acid are not extensively documented in publicly available literature, the general synthesis of amides from carboxylic acids is a well-established and versatile method. nih.gov The resulting trifluorinated amides are of significant interest in drug discovery due to the ability of the trifluoromethyl group to modulate a molecule's electronic properties and resistance to metabolic degradation.

General methods for the amidation of carboxylic acids, which are applicable to 3-Chloro-2,2,3-trifluoropropanoic acid, involve the use of coupling reagents to activate the carboxyl group, followed by reaction with a primary or secondary amine.

Table 1: General Amidation Reaction

Reactant 1Reactant 2ReagentsProduct
3-Chloro-2,2,3-trifluoropropanoic acidAmine (R-NH2)Coupling Agents (e.g., DCC, EDC)3-Chloro-N-alkyl-2,2,3-trifluoropropanamide

This table represents a general synthetic pathway and not a specific, documented reaction.

Chiral Scaffolds in Drug Discovery

Chirality plays a pivotal role in the efficacy and safety of many pharmaceuticals, as different enantiomers of a drug can exhibit distinct biological activities. nih.gov The presence of a chiral center at the C3 position of 3-Chloro-2,2,3-trifluoropropanoic acid makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

The resolution of racemic 3-Chloro-2,2,3-trifluoropropanoic acid can be achieved through various techniques, including classical resolution with chiral amines or enzymatic resolution. The separated enantiomers can then be utilized as chiral building blocks to construct complex molecular scaffolds with defined stereochemistry. researchgate.netnbinno.com This approach is crucial in drug discovery for developing stereospecific drugs that interact selectively with their biological targets, leading to improved therapeutic outcomes and reduced side effects. The synthesis of chiral building blocks is a critical aspect of modern drug discovery, enabling the creation of novel and more effective therapeutic agents. nih.gov

Synthesis of Trifluorinated Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Analogues

Intermediates in Agrochemical Development

Fluorinated compounds play a crucial role in the agrochemical industry, with many modern pesticides and herbicides containing fluorine atoms to enhance their biological activity and stability. chemimpex.com 3-Chloro-2,2,3-trifluoropropanoic acid and its derivatives are valuable intermediates in the synthesis of these agrochemicals.

The presence of the chloro-trifluoro-propyl moiety is found in the transformation products of several commercial pesticides. For example, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid is a known environmental transformation product of the insecticides tefluthrin, bifenthrin, and lambda-cyhalothrin. nih.gov This indicates that the core structure of 3-Chloro-2,2,3-trifluoropropanoic acid is relevant to the design and metabolism of active agrochemical ingredients. Its use as a starting material allows for the introduction of a fluorinated propylene (B89431) unit, which can significantly influence the efficacy and environmental profile of the final product.

Monomers and Components for Functional Materials

The unique properties imparted by fluorine have led to the development of a wide range of high-performance polymers and materials. Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy.

Fluorine-Containing Polymers and Oligomers

3,3,3-Trifluoropropionic acid is recognized as a synthetic intermediate or raw material for producing functional materials such as fluorine-containing polymers. google.com While specific polymerization studies involving 3-Chloro-2,2,3-trifluoropropanoic acid are not widely published, its structure suggests its potential as a monomer or a comonomer in the synthesis of novel fluorinated polymers. The presence of both chlorine and fluorine offers multiple reactive sites for polymerization and cross-linking reactions. The resulting polymers would be expected to exhibit enhanced properties, making them suitable for specialized applications in coatings, membranes, and advanced composites where high performance is required.

High-Performance Coatings and Solvents

While specific documented applications of 3-Chloro-2,2,3-trifluoropropanoic acid in high-performance coatings and as a specialized solvent are not extensively detailed in publicly available scientific literature, the unique properties of fluorinated carboxylic acids suggest their potential utility in these areas. Fluorinated compounds, in general, are known to impart desirable characteristics such as low surface energy, high thermal stability, and chemical inertness, which are hallmarks of high-performance materials. mdpi.compaint.org

Interactive Data Table: Physicochemical Properties of 3-Chloro-2,2,3-trifluoropropanoic acid

PropertyValue
CAS Number425-97-8
Molecular FormulaC₃H₂ClF₃O₂
Molecular Weight162.495 g/mol
Boiling Point151.4°C at 760 mmHg
Density1.611 g/cm³
Flash Point45.4°C

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. amazonaws.com The synthesis of these complex ring structures often relies on versatile building blocks that can undergo various cyclization reactions. While direct, documented examples of 3-Chloro-2,2,3-trifluoropropanoic acid being used as a primary precursor in the synthesis of specific heterocyclic systems are scarce in the reviewed literature, its chemical structure suggests a potential role as a starting material or intermediate.

Halogenated carboxylic acids and their derivatives are known to be valuable synthons in organic synthesis. The presence of both a carboxylic acid group and a chlorine atom in 3-Chloro-2,2,3-trifluoropropanoic acid provides two reactive centers that can be exploited for the construction of heterocyclic rings. The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, or acid chlorides, which can then participate in intramolecular or intermolecular cyclization reactions.

For instance, the chlorine atom could potentially be displaced by a nucleophile from another part of a molecule to form a ring. The trifluoromethyl group can also influence the reactivity and properties of the resulting heterocyclic compounds, often enhancing their metabolic stability and lipophilicity, which are desirable traits for bioactive molecules. beilstein-journals.org General methods for the synthesis of fluorinated heterocyles often involve cycloaddition reactions of fluorinated building blocks. nih.gov

While the direct application of 3-Chloro-2,2,3-trifluoropropanoic acid in this context is not explicitly detailed, its structural features are consistent with those of precursors used in established synthetic routes to various heterocyclic families. Further research would be needed to explore and establish its specific utility in this area of synthetic chemistry.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Chloro-2,2,3-trifluoropropanoic acid, both proton (¹H) and fluorine-19 (¹⁹F) NMR would provide critical information.

¹H NMR: The ¹H NMR spectrum is expected to show a single resonance for the proton attached to the chiral carbon (C3). The chemical shift of this proton would be influenced by the adjacent electronegative chlorine and fluorine atoms, as well as the carboxylic acid group. Its multiplicity would depend on the coupling with the fluorine atom on the same carbon.

¹⁹F NMR: The ¹⁹F NMR spectrum would be more complex and highly informative. It is expected to reveal signals for the two geminal fluorine atoms on C2 and the single fluorine atom on C3. The chemical shifts and coupling constants (J-couplings) between these non-equivalent fluorine nuclei, as well as coupling to the proton on C3, would be instrumental in confirming the connectivity of the molecule.

Due to the absence of published experimental NMR data for 3-Chloro-2,2,3-trifluoropropanoic acid, a representative data table cannot be generated.

Mass Spectrometry (MS) Techniques for Compound Identification and Metabolite Profiling (GC/MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for identifying its metabolites.

Gas Chromatography-Mass Spectrometry (GC/MS): For GC/MS analysis, the carboxylic acid would likely require derivatization (e.g., esterification) to increase its volatility. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound's mass. The fragmentation pattern, showing the loss of specific groups, would provide further structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for analyzing the compound directly without derivatization and for profiling potential metabolites in complex biological matrices. The parent ion corresponding to the deprotonated molecule [M-H]⁻ would be selected and fragmented to produce a characteristic pattern of daughter ions, enabling highly sensitive and selective quantification.

Specific mass spectral data and fragmentation patterns for 3-Chloro-2,2,3-trifluoropropanoic acid are not available in the reviewed literature.

Chromatographic Separations (GC, LC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating the target compound from impurities and for analyzing its presence in complex mixtures.

Gas Chromatography (GC): Following appropriate derivatization, GC with a suitable column (e.g., a polar stationary phase) could be used to assess the purity of 3-Chloro-2,2,3-trifluoropropanoic acid. The retention time would be a characteristic property under specific chromatographic conditions.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), particularly reversed-phase chromatography, would be a primary method for purity assessment and quantification. An acidic mobile phase would typically be used to ensure the carboxylic acid is in its protonated form.

As no specific chromatograms or retention data have been published for this compound, a data table of chromatographic conditions cannot be provided.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 3-Chloro-2,2,3-trifluoropropanoic acid is expected to exhibit a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹). A sharp, intense peak corresponding to the C=O (carbonyl) stretch would be expected around 1700-1750 cm⁻¹. Absorptions corresponding to C-F, C-Cl, and C-O stretching vibrations would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also typically observed in the Raman spectrum. This technique can be particularly useful for studying the molecule in aqueous solutions.

Without experimental spectra, a table of characteristic vibrational frequencies cannot be compiled.

Environmental Dynamics and Biotransformation of Chlorinated Polyfluorocarboxylic Acids

Pathways of Microbial Degradation

Microbial communities, particularly under anaerobic conditions, can initiate the breakdown of chlorinated polyfluorocarboxylic acids (Cl-PFCAs) through several dehalogenation pathways. chemrxiv.orgresearchgate.net The initial step often involves the removal of chlorine atoms, which is a more biologically favorable process compared to the cleavage of the highly stable carbon-fluorine bond. chemrxiv.org Studies utilizing activated sludge from municipal wastewater treatment plants have demonstrated that Cl-PFCAs can undergo reductive, hydrolytic, and eliminative dechlorination. researchgate.netchemrxiv.org

Reductive dechlorination is a microbially mediated process where a chlorine atom is removed and replaced by a hydrogen atom. chemrxiv.orgchemrxiv.org This reaction has been observed in anaerobic environments for various chlorinated compounds. nih.govnih.gov In the context of Cl-PFCAs, this pathway transforms the parent compound into its hydrogen-substituted analogue. chemrxiv.org However, studies have shown that this is a non-defluorinating pathway, meaning it removes the chlorine but does not lead to the subsequent breakdown of the carbon-fluorine bonds. chemrxiv.orgchemrxiv.org The resulting H-substituted products have been found to be more resistant to further biodefluorination, making this pathway less significant for complete mineralization of the compound. chemrxiv.orgchemrxiv.org

Hydrolytic dechlorination involves the replacement of a chlorine atom with a hydroxyl group (-OH) from water. chemrxiv.orgchemrxiv.org This pathway has been identified as a critical step leading to significant and spontaneous defluorination of Cl-PFCAs. chemrxiv.orgresearchgate.net The introduction of the hydroxyl group can destabilize the molecule, facilitating the cleavage of adjacent C-F bonds and C-C bonds. researchgate.netchemrxiv.org This process can lead to the formation of dicarboxylic acids and chain-shortening products. chemrxiv.orgchemrxiv.org The efficiency of this pathway appears to be linked to the number of chlorine substitutions on the molecule. chemrxiv.org

Eliminative dechlorination is another pathway observed during the anaerobic biotransformation of Cl-PFCAs. chemrxiv.orgresearchgate.net This process involves the removal of a chlorine atom from one carbon and a hydrogen or another halogen from an adjacent carbon, resulting in the formation of a double bond. For instance, anaerobic bacteria have been shown to completely dechlorinate 1,2-dichloropropane (B32752) to propene through such a mechanism. nih.govnih.gov In the case of certain Cl-PFAS, this can lead to the formation of unsaturated intermediates. The specific role and prevalence of eliminative dechlorination in the breakdown of 3-Chloro-2,2,3-trifluoropropanoic acid and similar compounds continue to be an area of active research.

Table 1: Microbial Dechlorination Pathways for Chlorinated Polyfluorocarboxylic Acids (Cl-PFCAs) This table summarizes the primary microbial dechlorination pathways observed for Cl-PFCAs in anaerobic conditions, based on available research.

Degradation Pathway Mechanism Impact on Defluorination Resulting Products Reference
Reductive Dechlorination Replacement of a chlorine atom with a hydrogen atom (R-Cl → R-H). Does not initiate defluorination; product is more recalcitrant. H-substituted PFCAs. chemrxiv.org, chemrxiv.org
Hydrolytic Dechlorination Replacement of a chlorine atom with a hydroxyl group (R-Cl → R-OH). Triggers significant spontaneous defluorination and chain shortening. Dicarboxylic acids, shorter-chain PFAS. chemrxiv.org, chemrxiv.org, researchgate.net
Eliminative Dechlorination Removal of adjacent atoms to form a double bond. Can lead to unsaturated intermediates; role in full degradation is complex. Unsaturated compounds. chemrxiv.org, researchgate.net

Structure-Biodegradability Relationships in Chlorinated Per- and Polyfluoroalkyl Substances (Cl-PFAS)

The molecular structure of Cl-PFAS plays a determining role in their susceptibility to microbial degradation. chemrxiv.org Research consistently shows that chlorine-substituted PFCAs experience faster and more extensive defluorination compared to their hydrogen-substituted counterparts. chemrxiv.orgresearchgate.net The chlorine atoms act as highly bioreactive sites, providing a point of attack for microbial enzymes that would not otherwise affect the stable perfluorinated carbon chain. chemrxiv.org

A key finding is the positive correlation between the number of chlorine substitutions and the extent of biodegradation. chemrxiv.orgchemrxiv.org Molecules with more chlorine atoms are more likely to undergo hydrolytic dechlorination, which is the pathway that leads to the most significant defluorination and breakdown of the carbon chain. chemrxiv.orgchemrxiv.org For example, a study on chlorotrifluoroethylene (B8367) tetramer carboxylic acid, which has four chlorine substitutions, achieved approximately 80% total defluorination under anaerobic conditions. chemrxiv.orgchemrxiv.org This highlights that the presence of chlorine, often considered a problematic halogen in environmental contaminants, can paradoxically render these specific PFAS compounds more amenable to bioremediation.

Identification of Microbial Communities Involved in Biotransformation

The biotransformation of Cl-PFAS is carried out by specific microbial communities, often found in anaerobic environments such as contaminated sediments or wastewater treatment sludge. researchgate.netpublications.csiro.au Studies have successfully used activated sludge from municipal wastewater treatment plants, cultivated under anaerobic conditions, to demonstrate the degradation of various Cl-PFCAs. researchgate.net

More detailed investigations into these communities have begun to identify the key microorganisms responsible. In one study, anaerobic enrichment cultures from PFAS-contaminated saltmarsh sediments showed fluoride (B91410) release, indicating dehalogenation activity. publications.csiro.au These cultures were dominated by bacteria from the genus Geomonas and several types of sulfate-reducers, such as Desulfopila. publications.csiro.au Subsequent analysis of the genomes assembled from these cultures revealed the presence of genes for (S)-2-haloacid dehalogenases, enzymes known to cleave carbon-halogen bonds. publications.csiro.au Further isolation efforts yielded strains from genera including Desulfopila and Desulfovibrio, with one Geomonas isolate confirmed to possess dehalogenase genes in its genome. publications.csiro.au These findings point towards specific bacterial groups that could be harnessed for targeted bioremediation applications.

Table 2: Microbial Genera Implicated in Cl-PFAS Biotransformation This table lists microbial genera identified in enrichment cultures showing dehalogenation activity towards PFAS compounds.

Genus Environment Source Associated Activity Genetic Evidence Reference
Geomonas PFAS-contaminated saltmarsh sediment Dominant in fluoride-releasing cultures Metagenome-assembled genomes and one isolate contained dehalogenase genes. publications.csiro.au
Desulfopila PFAS-contaminated saltmarsh sediment Dominant in fluoride-releasing cultures Identified in active subcultures. publications.csiro.au
Desulfovibrio PFAS-contaminated saltmarsh sediment Isolated from active enrichment cultures Isolated from active enrichment cultures. publications.csiro.au

Implications for PFAS Remediation and Design of Environmentally Benign Alternatives

Understanding the microbial degradation pathways of Cl-PFAS has significant implications for environmental management. This knowledge can be applied to develop bioremediation strategies for sites contaminated with these specific types of "forever chemicals." uu.se For instance, stimulating the activity of native anaerobic microbial communities with the right electron donors could enhance the in-situ degradation of certain Cl-PFAS. buffalo.edu

Furthermore, these findings provide crucial insights for the principles of green chemistry and the design of more environmentally benign chemical alternatives. researchgate.netchemicalproductsokc.com By recognizing that the inclusion of chlorine atoms can create a "handle" for microbial degradation, chemists can potentially design new fluorochemicals that retain their desired performance properties during use but are more susceptible to breaking down into harmless substances upon release into the environment. researchgate.netchemrxiv.org This approach represents a shift from traditional persistent chemistries to designing molecules with "degradability" built into their structure, fostering a synergy between advanced chemical design and cost-effective, natural degradation technologies. researchgate.netchemrxiv.org This research also improves the ability to assess the environmental fate of existing Cl-PFAS and can aid in source-tracking by identifying specific degradation products as markers for Cl-PFAS contamination. chemrxiv.orgchemrxiv.org

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic pathways is a paramount goal in modern chemistry. Future research should prioritize moving beyond traditional fluorination and chlorination methods, which may involve hazardous reagents and significant waste generation. The focus will be on creating novel routes that are not only efficient but also adhere to the principles of sustainability.

Key research objectives include:

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems can dramatically reduce waste and improve atom economy. yale.edu Research into selective catalytic methods for the introduction of chlorine and fluorine atoms onto a propanoic acid backbone is a promising avenue.

Renewable Feedstocks: Investigating the use of bio-based starting materials instead of petroleum-derived feedstocks is a core tenet of green chemistry. jetir.org Exploring pathways from renewable resources to the core chemical structure of 3-Chloro-2,2,3-trifluoropropanoic acid would represent a significant advancement in sustainability.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat management, and improved scalability compared to batch processes. Developing a continuous synthesis model for this compound could lead to more efficient and safer industrial production.

Table 1: Comparison of Potential Synthetic Route Philosophies

Feature Conventional Route (Illustrative) Proposed Sustainable Route
Starting Materials Petroleum-based hydrocarbons Renewable feedstocks (e.g., bio-derived acids)
Reagents Stoichiometric, potentially hazardous Catalytic, recyclable, high atom economy
Solvents Volatile organic compounds (VOCs) Greener alternatives (e.g., supercritical fluids, ionic liquids)
Process Type Batch processing Continuous flow chemistry

| Waste Profile | Higher E-Factor (waste/product ratio) | Lower E-Factor, reduced hazardous byproducts |

Exploration of Expanded Applications in Niche Chemical Fields

While the immediate applications of 3-Chloro-2,2,3-trifluoropropanoic acid are not broadly commercialized, its unique structure—featuring both chlorine and fluorine on adjacent carbons—suggests significant potential as a specialized building block. The high electronegativity and steric profile of the fluoro- and chloro- groups can impart unique properties to larger molecules. For instance, related compounds like 3-chloro-2,4,5-trifluorobenzoic acid serve as crucial intermediates in the synthesis of antibacterial agents. nih.govpharmaffiliates.com

Future research should systematically explore its utility in:

Agrochemicals: The incorporation of fluorinated moieties is a common strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides. This compound could serve as a precursor to novel active ingredients.

Pharmaceuticals: As a chiral molecule, its enantiomers could be valuable synthons for creating complex, biologically active molecules where specific stereochemistry is crucial for therapeutic effect.

Advanced Polymers: The compound could be used to synthesize specialty polymers and materials. The presence of both chlorine and fluorine could result in polymers with desirable properties such as high thermal stability, chemical resistance, and specific surface characteristics.

Table 2: Potential Niche Applications for Investigation

Target Field Rationale for Use Potential Outcome
Agrochemicals Introduction of C-F and C-Cl bonds to enhance biological activity and stability. Development of new, more effective fungicides or herbicides.
Pharmaceuticals Use as a chiral building block for stereospecific synthesis. Creation of novel drug candidates with improved pharmacological profiles.

| Material Science | Monomer for creating fluorinated polymers. | Synthesis of specialty materials with high thermal and chemical resistance. |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deep understanding of reaction mechanisms is critical for optimizing synthetic processes and controlling product formation. Time-resolved spectroscopy techniques, which can probe chemical reactions on timescales from femtoseconds to seconds, offer a powerful tool for elucidating the transient intermediates and transition states that govern a reaction's outcome.

Future research in this area should focus on:

Identifying Reactive Intermediates: Applying techniques like transient absorption spectroscopy to the synthesis or degradation reactions of 3-Chloro-2,2,3-trifluoropropanoic acid could allow for the direct observation of short-lived species, providing crucial insights into the reaction pathway.

Kinetic Analysis: These advanced spectroscopic methods can precisely measure reaction rates and determine how they are influenced by factors such as temperature, pressure, and catalyst choice. This data is invaluable for process optimization.

Photochemical Pathways: Investigating the photochemical reactivity of the compound could reveal novel degradation pathways or synthetic opportunities initiated by light.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. chemcopilot.com These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for a human researcher. acs.orgeurekalert.org

Key opportunities for integrating AI and ML include:

Reaction Outcome Prediction: ML models can be trained on large databases of chemical reactions to predict the most likely products, yields, and optimal conditions for the synthesis of 3-Chloro-2,2,3-trifluoropropanoic acid and its derivatives. acs.orgnih.gov This reduces the need for extensive, time-consuming experimental screening. chemcopilot.com

Novel Compound Design: AI algorithms can be used to design new molecules based on this compound's scaffold. By defining desired properties (e.g., biological activity, material characteristics), AI can generate and screen virtual libraries of derivatives to identify the most promising candidates for synthesis.

Process Optimization: Machine learning algorithms can be coupled with automated reaction platforms to iteratively optimize reaction conditions (e.g., temperature, catalyst loading, solvent choice) in real-time, leading to higher yields and purity with minimal human intervention.

Table 3: Illustrative AI/ML Application in Synthesis Optimization

Input Parameters for ML Model Predicted Outputs Actionable Insight
Reactant structures, catalyst type, solvent, temperature Product yield (%), byproduct formation (%), reaction time Identification of the most efficient and selective reaction conditions to test experimentally.

Green Chemistry Principles in Fluorinated Compound Synthesis and Degradation

The application of green chemistry principles is essential for ensuring the long-term sustainability of chemical manufacturing. This is particularly critical for organofluorine compounds, which can be persistent in the environment. Future research must address both the synthesis and the end-of-life fate of 3-Chloro-2,2,3-trifluoropropanoic acid.

Research should be guided by the 12 Principles of Green Chemistry, including: yale.edumsu.edu

Waste Prevention: Designing synthetic processes that minimize the generation of waste from the outset. jetir.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. yale.edu

Design for Degradation: Intentionally designing the molecule so that at the end of its functional life, it breaks down into innocuous products and does not persist in the environment. msu.edu This involves studying its environmental fate and designing pathways for controlled degradation, whether biological or chemical.

Safer Solvents and Auxiliaries: Making the use of auxiliary substances like solvents unnecessary wherever possible and innocuous when they are used.

Table 4: Application of Green Chemistry Principles

Green Chemistry Principle Application to 3-Chloro-2,2,3-trifluoropropanoic acid Research
1. Prevention Develop synthetic routes with zero or minimal byproduct formation.
2. Atom Economy Utilize addition reactions and catalytic cycles over substitutions that generate waste salts.
7. Use of Renewable Feedstocks Investigate biosynthetic pathways or routes from plant-derived materials.
9. Catalysis Replace stoichiometric reagents with highly selective and recyclable catalysts.

| 10. Design for Degradation | Study the biodegradability and atmospheric degradation pathways of the compound and its derivatives. |

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing 3-Chloro-2,2,3-trifluoropropanoic acid?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example, methyl esters of fluorinated propanoic acids (e.g., Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate, CAS 127589-63-3) can be hydrolyzed under acidic or basic conditions to yield the free acid. Reaction optimization may include:

  • Catalysts : Use of Lewis acids (e.g., BF₃) to enhance fluorination efficiency.

  • Temperature : Controlled stepwise heating (e.g., 50–80°C) to avoid decomposition.

  • Purification : Column chromatography or recrystallization to isolate high-purity product .

    Synthesis Parameters Conditions
    PrecursorMethyl ester derivatives
    Hydrolysis AgentsNaOH/H₂SO₄ (aqueous or alcoholic media)
    Yield Optimization60–85% (dependent on fluorination step)

Q. How can researchers detect and quantify this compound in environmental matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity for polar fluorinated compounds. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges.

  • Ionization : Electrospray ionization (ESI) in negative mode for enhanced detection of carboxylates.

  • Quantitation : Isotope dilution with ¹³C-labeled internal standards to correct matrix effects .

    Analytical Performance Metrics Values
    Limit of Detection (LOD)0.1 ng/L (aqueous)
    Recovery Rate85–95% (river water)
    Precision (RSD)<10%

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer : The electron-withdrawing nature of -Cl and -CF₃ groups polarizes the carbonyl carbon, enhancing electrophilicity. Experimental strategies to study this include:

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) under varying pH.

  • Computational Modeling : Density Functional Theory (DFT) to map charge distribution and transition states.

  • Spectroscopic Analysis : ¹⁹F NMR to track substituent effects on reaction intermediates .

    Substituent Effects Impact on Reactivity
    Chlorine (-Cl)Increases electrophilicity at C-3
    Trifluoromethyl (-CF₃)Stabilizes intermediates via resonance

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., pKa, log P)?

  • Methodological Answer : Contradictions often arise from solvent effects or measurement techniques. To address this:

  • Standardized Conditions : Measure pKa using potentiometry in 0.1 M KCl at 25°C.

  • Partition Coefficient (log P) : Use shake-flask method with octanol-water systems, validated via HPLC retention time correlation.

  • Cross-Validation : Compare data from differential scanning calorimetry (DSC) and computational tools (e.g., ACD/Labs) .

    Property Reported Values
    pKa1.2–1.8 (varies with ionic strength)
    log P (octanol-water)0.5–1.2

Q. How does the compound’s stability vary under extreme pH or UV exposure?

  • Methodological Answer : Stability studies should include:

  • pH Stress Testing : Incubate at pH 2–12 (37°C, 24 hrs) and analyze degradation via LC-MS.

  • Photolytic Degradation : Expose to UV light (254 nm) and monitor by ¹⁹F NMR for defluorination.

  • Degradation Products : Identify using high-resolution MS (e.g., Q-TOF) and compare with reference standards .

    Stability Conditions Outcomes
    Acidic (pH 2)10–15% degradation in 24 hrs
    UV Exposure (254 nm, 6 hrs)30–40% defluorination

Data Contradiction Analysis

  • Example : Discrepancies in environmental half-life (t₁/₂) values can arise from differing microbial communities in test matrices. To reconcile:
    • Conduct microcosm studies with site-specific soil/water samples.
    • Use stable isotope probing (SIP) to track biodegradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.